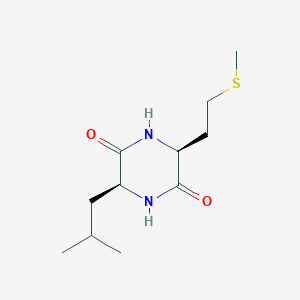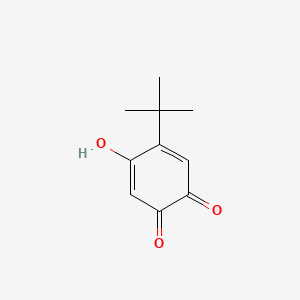
Piperbetol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperbetol is a natural product found in Piper puberulum and Piper betle with data available.
Aplicaciones Científicas De Investigación
1. Piperine and Pancreatic β-Cell Dysfunction
Piperine, a major ingredient in pepper, shows potential in delaying the progression from obesity to diabetes. It has been found to protect against β-cell dysfunction by inhibiting macrophage accumulation and M1-like polarization. This effect is closely related to the mTOR/S6/4E-BP1 signal pathway (Yuan et al., 2021).
2. Piperine's Role in Type 2 Diabetes
Piperine exhibits an inhibitory action against alpha-amylase and alpha-glucosidase, enzymes relevant in type 2 diabetes. It binds with these target proteins and is suggested to be a prospective drug candidate for type 2 diabetes (Ahmed et al., 2022).
3. Piperine and Blood Glucose Level
Piperine, when administered in a subacute manner, displays significant antihyperglycemic activity. It's suggested for further investigation as a potential anti-diabetic agent (Atal et al., 2012).
4. Piperbetol as a PAF Receptor Antagonist
Piperbetol, along with related compounds from Piper betle, are effective PAF receptor antagonists, showcasing a specific action in inhibiting platelet aggregation induced by PAF (Zeng et al., 1997).
5. Piperine's Bio-enhancing Effect with Metformin
Piperine enhances the effect of metformin in lowering blood glucose levels, indicating its potential as a bio-enhancing agent in diabetes treatment (Atal et al., 2016).
6. Piper betle Linn for Pharmacological Activities
Piper betle L. leaves exhibit roles in oral hygiene, anti-diabetic, cardiovascular, and other pharmacological activities. Compounds isolated from this plant show potential for medicinal and industrial applications (Kumar et al., 2010).
Propiedades
Fórmula molecular |
C22H26O6 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[(1R,5R,6S,7S,8S)-6-(4-hydroxy-3-methoxyphenyl)-3-methoxy-7-methyl-4-oxo-1-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |
InChI |
InChI=1S/C22H26O6/c1-6-9-22-11-17(27-5)20(25)19(21(22)28-13(3)23)18(12(22)2)14-7-8-15(24)16(10-14)26-4/h6-8,10-12,18-19,21,24H,1,9H2,2-5H3/t12-,18+,19-,21-,22-/m0/s1 |
Clave InChI |
ZCLWBGXLYWCXHJ-OEYDJLRNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)OC)CC=C)OC(=O)C)C3=CC(=C(C=C3)O)OC |
SMILES canónico |
CC1C(C2C(C1(C=C(C2=O)OC)CC=C)OC(=O)C)C3=CC(=C(C=C3)O)OC |
Sinónimos |
piperulin C puberulin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)
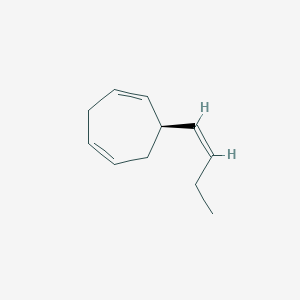
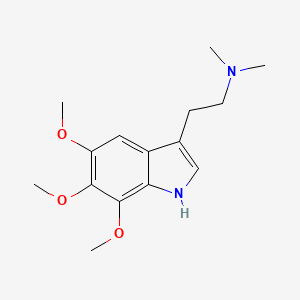
![carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1253937.png)
![6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
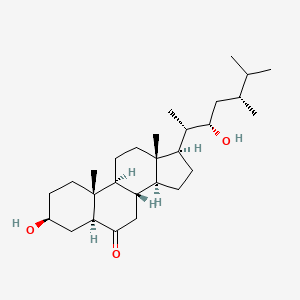

![(S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid](/img/structure/B1253946.png)
![[(1R,9R,12S,13S)-12-acetyloxy-3-hydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1253948.png)

![10-(azidomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1253950.png)
![[5,8,9-trihydroxy-5-methyl-9-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)decyl] 2-bromoacetate](/img/structure/B1253953.png)
